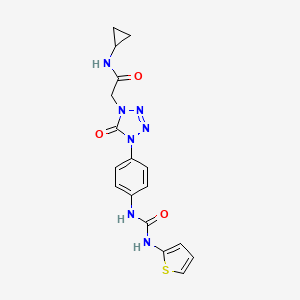
N-cyclopropyl-2-(5-oxo-4-(4-(3-(thiophen-2-yl)ureido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-(5-oxo-4-(4-(3-(thiophen-2-yl)ureido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C17H17N7O3S and its molecular weight is 399.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Transformation
- N-cyclopropyl-2-(5-oxo-4-(4-(3-(thiophen-2-yl)ureido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide is involved in the synthesis of various heterocyclic compounds. For instance, it is used in the synthesis of N-α-styrylcyclopropane-5-phenylamino-1,2,4-triazoles and their conversion to γ-butyrolactones (Lee & Kim, 1997).
Antitumor Activities
- This compound plays a crucial role in the development of antitumor agents. It has been used to synthesize different heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, showing high inhibitory effects on various cancer cell lines (Shams et al., 2010).
- Another study synthesized novel 2-acetamide-5-phenylthio-1,3,4-thiadiazol derivatives containing a phenyl urea warhead as potential VEGFR-2 inhibitors, showing significant antiproliferative activities against various human cancer cell lines (Toolabi et al., 2022).
Antimicrobial Evaluation
- Compounds derived from this compound have been evaluated for antimicrobial activities. For example, 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives exhibited significant activity against selected microbial species (Gul et al., 2017).
- Similarly, novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing an active sulfonamide moiety were synthesized for use as antimicrobial agents, showing promising results (Darwish et al., 2014).
Biological Activity and Anticancer Evaluation
- New Thiazoline-Tetralin derivatives were synthesized, and their anticancer potency was evaluated on various human cancer cell lines. Some compounds exhibited significant antitumor efficiency and anticholinesterase activity (Turan-Zitouni et al., 2018).
- In the context of textile finishing, novel antimicrobial acyclic and heterocyclic dyes and precursors based on this compound system were developed for dyeing. These showed significant antimicrobial activity and potential for textile applications (Shams et al., 2011).
Miscellaneous Applications
- The compound has been involved in the synthesis of various chiral cyclopropane units and their enantiomers for exploring bioactive conformations in medicinal chemistry (Kazuta et al., 2002).
- Novel 1,2,3,4-tetrahydrocarbazole derivatives of biological interest were synthesized using this compound, demonstrating the flexibility of its derivatives in creating diverse bioactive molecules (Fadda et al., 2010).
Propiedades
IUPAC Name |
N-cyclopropyl-2-[5-oxo-4-[4-(thiophen-2-ylcarbamoylamino)phenyl]tetrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O3S/c25-14(18-11-3-4-11)10-23-17(27)24(22-21-23)13-7-5-12(6-8-13)19-16(26)20-15-2-1-9-28-15/h1-2,5-9,11H,3-4,10H2,(H,18,25)(H2,19,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICCMLSNWSTEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-chlorophenyl)acetamide](/img/structure/B2687071.png)
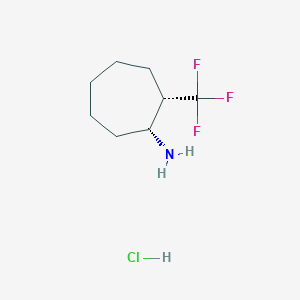
![N-(3,4-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2687073.png)
![N-(4-ethoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2687074.png)
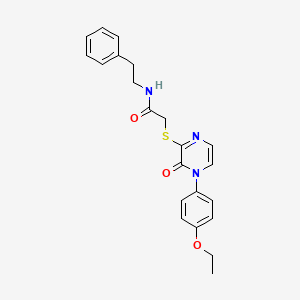
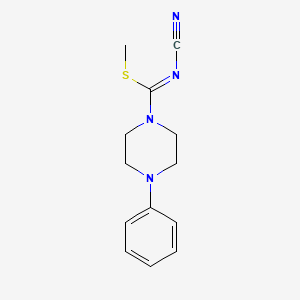
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2687078.png)
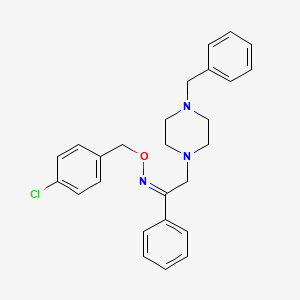

![(E)-4-(Dimethylamino)-N-[1-(1-methyl-2-oxo-3H-indol-5-yl)ethyl]but-2-enamide](/img/structure/B2687086.png)

![9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one](/img/structure/B2687090.png)
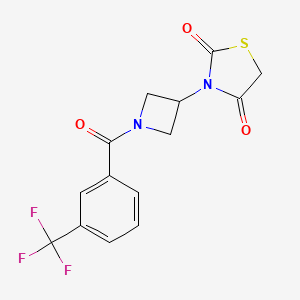
![N-([2,4'-bipyridin]-4-ylmethyl)thiophene-3-carboxamide](/img/structure/B2687092.png)
